2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol
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Overview
Description
2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and an ethan-1-ol moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol typically involves the reaction of 6-chloropyridin-3-amine with benzylmethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethan-1-ol: Similar in structure but with a dimethylamino group instead of a benzylmethylamino group.
2-(Pyridin-2-yl)ethan-1-ol: Lacks the benzylmethylamino group, making it less complex.
N-Benzyl-N-methyl-2-pyridinamine: Similar but without the ethan-1-ol moiety.
Uniqueness
2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[6-[benzyl(methyl)amino]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C15H18N2O/c1-17(12-14-5-3-2-4-6-14)15-8-7-13(9-10-18)11-16-15/h2-8,11,18H,9-10,12H2,1H3 |
InChI Key |
ZWIGTCUOVAZODH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CCO |
Origin of Product |
United States |
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